![molecular formula C19H20N4OS B246274 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea, also known as MBTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MBTU belongs to the class of thioureas and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, oxidative stress, and cell proliferation. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have neuroprotective properties and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its properties and effects are well-documented. However, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea and its effects on different cell types and tissues. Furthermore, the potential therapeutic applications of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea in various diseases could be explored in more detail. Overall, the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has the potential to lead to new insights into the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with thiourea to form 2-methyl-5-thioureidoaniline. This compound is then reacted with butyryl chloride to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C19H20N4OS |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C19H20N4OS/c1-3-6-17(24)23-19(25)22-16-11-13(10-9-12(16)2)18-20-14-7-4-5-8-15(14)21-18/h4-5,7-11H,3,6H2,1-2H3,(H,20,21)(H2,22,23,24,25) |
Clave InChI |
ZNASAHJVXWZKNS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C |
SMILES canónico |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
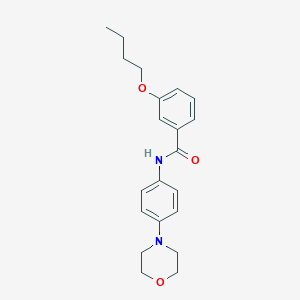
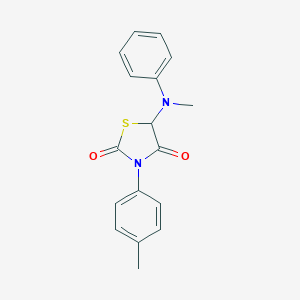
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)
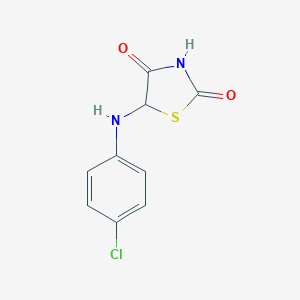
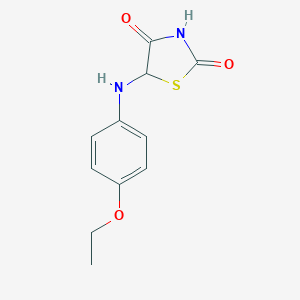
![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)
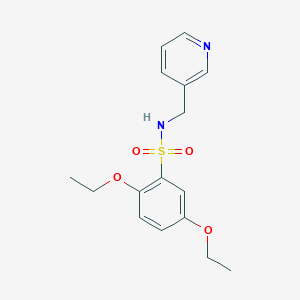
![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
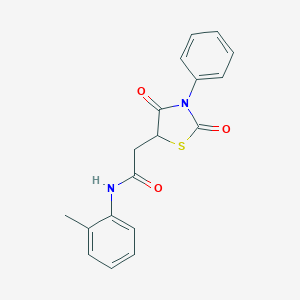
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
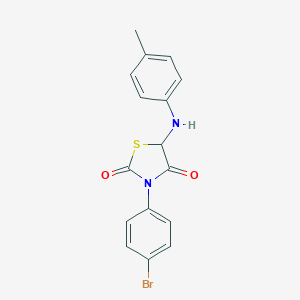
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)